N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride
Description
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is a synthetic amine derivative featuring an inden core substituted with a butylimino group at position 1 and a butylamine group at position 3, with a hydrochloride counterion enhancing solubility and stability. Inden derivatives are often explored for their biological and catalytic properties due to their planar aromatic systems and functional flexibility. The hydrochloride salt form likely improves bioavailability, a common strategy in pharmaceutical chemistry .
Properties
IUPAC Name |
N-butyl-3-butyliminoinden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.ClH/c1-3-5-11-18-16-13-17(19-12-6-4-2)15-10-8-7-9-14(15)16;/h7-10,13,18H,3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJOJRWYKOTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NCCCC)C2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
Polar aprotic solvents like DMF and acetonitrile dominate due to their ability to dissolve both organic and inorganic reactants. However, acetone-water mixtures (e.g., 45 mL acetone + 9 mL water) have been employed for Boc-protection steps, yielding 88% tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) accelerates dicarbonate coupling reactions. For example, a DMAP-catalyzed reaction in THF achieves 74.8% yield in 20 hours, compared to 52% without catalysis.
Purification Techniques
Recrystallization from ethanol/water or hexane/ethyl acetate mixtures remains standard. Chromatography on Dowex 50WX8-200 resin effectively removes ionic impurities, as demonstrated in zanamivir analog syntheses.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-butyl-1-(butylamino)-1H-inden-3-amine.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its indene structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene ring system allows for π-π interactions with aromatic residues in proteins, while the butyl and butylimino groups provide hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Isobenzofuran Derivatives: Herbicidal Activity
Compounds such as (E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (1) and (E)-methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2) () share a similar imino-substituted aromatic core but differ in their heterocyclic systems (isobenzofuran vs. inden). These compounds, synthesized via PdI2/KI-catalyzed oxidative carbonylation, exhibit potent herbicidal activity against Arabidopsis thaliana. Key structural distinctions include:
- Biological Target : Unlike the target compound (for which activity is unspecified), these isobenzofuran derivatives disrupt plant metabolism, suggesting divergent applications.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : Pd-catalyzed methods () are scalable for aromatic amines, but inden derivatives may require tailored catalysts or protecting groups.
- Activity Correlations : Bulky substituents (e.g., t-BDMS in 5037b) reduce bioavailability but enhance target specificity, whereas polar groups (e.g., HCl in the target compound) improve aqueous solubility.
Biological Activity
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves the coupling of butyl isocyanide with carbonyl compounds, leading to the formation of various indane derivatives. The reaction typically requires specific conditions such as refluxing in ethanol and the presence of catalysts to achieve high yields. The following scheme illustrates the general synthetic pathway:
- Formation of the Intermediate : The initial step involves the nucleophilic attack of butyl isocyanide on a carbonyl group.
- Cyclization : Following the formation of an intermediate, cyclization occurs to form the indene structure.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for stability and solubility.
Biological Activity
This compound has been evaluated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve inhibition of specific kinases, which are crucial for cancer cell proliferation.
- Antimicrobial Properties : Research has shown that derivatives of indane compounds can possess significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
Case Studies
- Cytotoxicity Assay : A study conducted on human lung fibroblast (WI38) cells demonstrated that this compound exhibited lower cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin, indicating a potentially safer profile for normal cells .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound interacts favorably with various biological targets, including kinases and G protein-coupled receptors (GPCRs). Such interactions could explain its biological activities and guide further development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Low toxicity in WI38 cells | |
| Antibacterial | Significant activity against pathogens | |
| Kinase Inhibition | Potential inhibition observed |
Table 2: Molecular Docking Results
| Compound | GPCR Ligand Affinity | Kinase Inhibitor Score |
|---|---|---|
| N-butyl-1-(butylimino)-1H-indene | -0.56 | -0.21 |
| Control Compound | -0.96 | -0.79 |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Gloves should be inspected for integrity before use and removed using techniques that avoid skin contact with contaminated surfaces .
- Ventilation : Employ fume hoods to minimize inhalation of dust or aerosols. Avoid open handling in non-ventilated areas .
- Spill Management : Collect spills using non-sparking tools and store in sealed containers. Avoid water jets to prevent dust dispersion .
- Reference Standards : Follow OSHA GHS classifications (H302, H315, H319, H335) for acute toxicity and irritation .
Q. What synthetic routes are commonly employed for this compound, and how can yield be optimized?
- Methodological Guidance :
- Reductive Amination : Start with inden-3-amine derivatives and employ butylamine in a stepwise condensation. Use catalysts like palladium on carbon under hydrogen atmosphere for imine reduction .
- Acidification : Convert the free base to hydrochloride salt using HCl in ethanol, followed by recrystallization from acetone for purity enhancement .
- Yield Optimization : Monitor reaction pH and temperature (e.g., 0–5°C during acidification) to minimize side-product formation .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Guidance :
- NMR Spectroscopy : Use - and -NMR to confirm the butylimino moiety and indenamine backbone. Compare shifts with analogous compounds (e.g., 3-methyl-1-phenylbutan-1-amine hydrochloride) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?
- Methodological Guidance :
- DFT Calculations : Perform density functional theory (DFT) to map charge distribution, bond order, and frontier molecular orbitals. Compare with crystallographic data from related iminoindenamines (e.g., N-tert-butyl derivatives) .
- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization or degradation pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Guidance :
- Dose-Response Replication : Conduct assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects from matrix interference .
- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from redox interference .
- Metabolite Screening : Use LC-MS to identify degradation products in biological matrices that may confound activity results .
Q. How can the stability of this compound be systematically evaluated under varying storage conditions?
- Methodological Guidance :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC peak area reduction and identify byproducts using MS/MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at room temperature based on accelerated stability data .
- Excipient Compatibility : Test with common buffers (e.g., PBS, Tris-HCl) to assess pH-dependent hydrolysis .
Q. What mechanistic insights explain its potential as a bioactive agent in medicinal chemistry?
- Methodological Guidance :
- Target Docking Simulations : Screen against kinase or GPCR targets using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) .
- SAR Studies : Synthesize analogs with modified butyl/indenamine groups and correlate structural changes with activity shifts (e.g., IC in enzyme inhibition assays) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Guidance :
- Source Validation : Cross-reference SDS data (e.g., Indagoo vs. PubChem entries) and prioritize studies with OECD/GLP compliance .
- In Silico Toxicology : Use tools like ProTox-II to predict LD and compare with experimental data. Investigate outliers via in vitro hepatocyte assays .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodological Guidance :
- Caco-2 Permeability Assays : Assess intestinal absorption potential. Use HPLC to quantify apical-to-basolateral transport .
- Microsomal Stability : Incubate with liver microsomes and measure parent compound depletion over time. Identify major CYP450 isoforms involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
